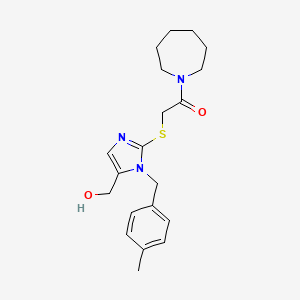![molecular formula C16H14FNO4S B2787387 methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327179-23-6](/img/structure/B2787387.png)
methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of interest in various fields of chemistry and biology. This compound features a fluorophenyl group, an amino group, and a phenylsulfonyl group attached to an acrylate backbone. Its unique structure makes it a valuable subject for research and application in different scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-fluoroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells.
類似化合物との比較
Similar Compounds
- Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
- Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
Uniqueness
Methyl (2Z)-3-[(4-fluorophenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of the fluorine atom in the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-fluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSUJLJZDOELR-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2787305.png)
![2-[(1-Naphthylamino)methyl]phenol](/img/structure/B2787306.png)
![N-(2-ethyl-6-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2787307.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzofuran-2-carboxamide](/img/structure/B2787309.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)

![[(1R,2S)-2-Phenylcyclohexyl]methanol](/img/structure/B2787321.png)


